molecular formula C34H71NO2 B14490065 1,1'-(Ethylazanediyl)di(hexadecan-2-ol) CAS No. 64480-00-8

1,1'-(Ethylazanediyl)di(hexadecan-2-ol)

Cat. No.: B14490065
CAS No.: 64480-00-8
M. Wt: 525.9 g/mol
InChI Key: SESTUFRFUSVMPW-UHFFFAOYSA-N
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Description

1,1’-(Ethylazanediyl)di(hexadecan-2-ol) is a synthetic compound with a complex structure It is characterized by the presence of two hexadecan-2-ol groups linked by an ethylazanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethylazanediyl)di(hexadecan-2-ol) typically involves the reaction of hexadecan-2-ol with an ethylazanediyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of 1,1’-(Ethylazanediyl)di(hexadecan-2-ol) may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high efficiency and cost-effectiveness. Common methods include distillation, crystallization, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethylazanediyl)di(hexadecan-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The ethylazanediyl bridge can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1,1’-(Ethylazanediyl)di(hexadecan-2-ol) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies of lipid metabolism and membrane structure.

    Industry: It is used in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism by which 1,1’-(Ethylazanediyl)di(hexadecan-2-ol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylazanediyl bridge allows the compound to interact with specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways involved can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Hexadecan-2-ol: A simpler alcohol with similar structural features.

    Cetyl alcohol:

    ALC-0315: A synthetic lipid used in mRNA vaccine formulations.

Uniqueness

1,1’-(Ethylazanediyl)di(hexadecan-2-ol) is unique due to its ethylazanediyl bridge, which imparts specific chemical and biological properties. This structural feature distinguishes it from simpler alcohols and other fatty alcohols, making it valuable for specialized applications in research and industry.

Properties

CAS No.

64480-00-8

Molecular Formula

C34H71NO2

Molecular Weight

525.9 g/mol

IUPAC Name

1-[ethyl(2-hydroxyhexadecyl)amino]hexadecan-2-ol

InChI

InChI=1S/C34H71NO2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-33(36)31-35(6-3)32-34(37)30-28-26-24-22-20-18-16-14-12-10-8-5-2/h33-34,36-37H,4-32H2,1-3H3

InChI Key

SESTUFRFUSVMPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CN(CC)CC(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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